molecular formula C14H19N4NaO7S2 B121346 Netobimin Sodium Salt CAS No. 88254-99-3

Netobimin Sodium Salt

カタログ番号: B121346
CAS番号: 88254-99-3
分子量: 442.4 g/mol
InChIキー: BYWGGBOKTFRZDR-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Netobimin sodium salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Netobimin sodium salt can be compared with other similar compounds, such as:

This compound is unique due to its specific molecular structure and the range of reactions it can undergo, making it a valuable intermediate in various chemical syntheses .

生物活性

Netobimin sodium salt is a prodrug of albendazole, a widely used anthelmintic agent. This compound has garnered attention due to its potential to enhance the bioavailability and efficacy of albendazole in treating various parasitic infections in livestock and possibly in humans. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy against parasites, and relevant case studies.

This compound is a water-soluble formulation that enhances the solubility and absorption of albendazole. Upon administration, it is metabolized into albendazole, which acts primarily by inhibiting the polymerization of tubulin into microtubules, disrupting the cytoskeleton of parasitic cells. This mechanism leads to the death of helminths and other parasites.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key parameters include:

  • Absorption : The sodium salt formulation significantly increases the bioavailability of albendazole compared to its parent compound. Studies indicate that this compound can enhance absorption rates by facilitating better solubility in gastrointestinal fluids.
  • Distribution : Following administration, albendazole is distributed throughout body tissues, with a notable accumulation in the liver, lungs, and kidneys.
  • Metabolism : The compound undergoes extensive hepatic metabolism, primarily converting to albendazole sulfoxide (ABZSO), which is responsible for its anthelmintic activity.
  • Excretion : The metabolites are primarily excreted via urine and feces.

Efficacy Against Parasitic Infections

Numerous studies have demonstrated the efficacy of this compound against various parasitic infections:

Study Parasite Dosage Efficacy Outcome
Echinococcus granulosus10 mg/kg/day for 30 daysSignificant reduction in cyst weightImproved efficacy over conventional formulations
Nematodes in sheepSingle intraruminal injectionTotal worm passage observedEffective control of nematode populations
Fasciola hepatica5 mg/kg/day for 14 daysHigh reduction in egg countsDemonstrated significant therapeutic effect

Case Studies

  • Echinococcosis Treatment : In a murine model infected with Echinococcus granulosus, treatment with this compound resulted in a considerable decrease in cyst mass compared to conventional albendazole treatments. This study highlighted the enhanced solubility and absorption properties of the sodium salt formulation, leading to better therapeutic outcomes .
  • Nematode Control in Livestock : A study involving sheep demonstrated that this compound effectively reduced nematode egg counts significantly post-treatment. The administration was well-tolerated with no adverse effects noted during the study period .
  • Hepatic Fluke Management : Research on Fasciola hepatica indicated that this compound significantly decreased egg production in treated animals, showcasing its potential as a reliable treatment for fluke infections .

特性

IUPAC Name

sodium;2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O7S2.Na/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24;/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWGGBOKTFRZDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)[O-])NC(=O)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N4NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。